2-amino-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multicomponent reactions, utilizing various catalysts and conditions to achieve the desired product. For example, a similar synthesis process was described by Ding and Zhao (2010) for 2-amino-8-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles, which were synthesized via a tandem Michael addition-cyclization reaction between cyclohexane-1,2-dione and benzylidenemalononitriles using a cinchona alkaloid-derived thiourea catalyst (Ding & Zhao, 2010).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques like X-ray diffraction. For example, the crystal structure of similar cyclohepta[b]pyridine-3-carbonitrile derivatives has been elucidated, revealing the half-chair conformation of the cycloheptane ring (Nagalakshmi et al., 2015).
Chemical Reactions and Properties
Compounds in this category often exhibit interesting chemical reactions due to their unique structural features. For instance, the reactivity of the compound can be influenced by the presence of the amino group and the nitrile function, which can participate in various organic transformations, leading to a plethora of derived compounds with potential biological activities (Altalbawy, 2013).
properties
IUPAC Name |
2-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c16-9-11-14(13-7-4-8-19-13)10-5-2-1-3-6-12(10)18-15(11)17/h4,7-8H,1-3,5-6H2,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSRACGROVEGPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N=C(C(=C2C3=CC=CO3)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
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